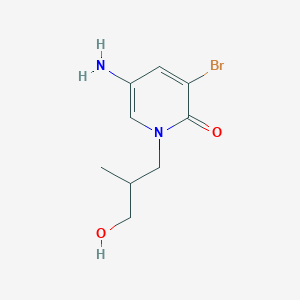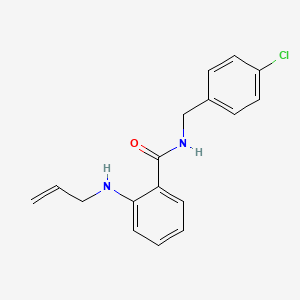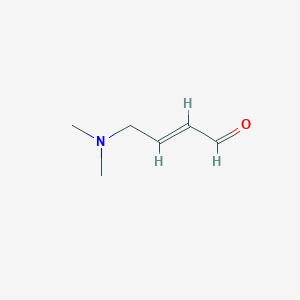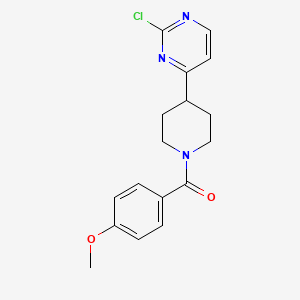
N-(Hex-5-en-2-yl)-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hex-5-en-2-yl)-4-methoxyaniline is an organic compound with the molecular formula C13H19N It is characterized by the presence of a hex-5-en-2-yl group attached to the nitrogen atom of a 4-methoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-en-2-yl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with hex-5-en-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified by recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hex-5-en-2-yl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the hex-5-en-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted anilines or other derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-(Hex-5-en-2-yl)-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Hex-5-en-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Hex-5-en-2-yl)-4-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
Hex-5-en-2-yl methanesulfonate: Contains a methanesulfonate group instead of an aniline moiety.
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine: Contains a pyridin-2-yl group instead of a methoxy group.
Uniqueness
N-(Hex-5-en-2-yl)-4-methoxyaniline is unique due to the presence of both the hex-5-en-2-yl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-hex-5-en-2-yl-4-methoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-4-5-6-11(2)14-12-7-9-13(15-3)10-8-12/h4,7-11,14H,1,5-6H2,2-3H3 |
Clé InChI |
IVGNVQKYXNOEOB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)


![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)

![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)

![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)




